molecular formula C18H27BFNO4 B1409317 (4-(((Tert-butoxycarbonyl)(cyclohexyl)amino)methyl)-2-fluorophenyl)boronic acid CAS No. 1704097-11-9

(4-(((Tert-butoxycarbonyl)(cyclohexyl)amino)methyl)-2-fluorophenyl)boronic acid

Cat. No.: B1409317
CAS No.: 1704097-11-9
M. Wt: 351.2 g/mol
InChI Key: IUBOHEZCGLVWPZ-UHFFFAOYSA-N
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Description

(4-(((Tert-butoxycarbonyl)(cyclohexyl)amino)methyl)-2-fluorophenyl)boronic acid is a complex organic compound that features a boronic acid functional group. This compound is notable for its potential applications in various fields, including organic synthesis and medicinal chemistry. The presence of the tert-butoxycarbonyl (Boc) protecting group and the cyclohexylamine moiety adds to its stability and reactivity, making it a valuable intermediate in chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(((Tert-butoxycarbonyl)(cyclohexyl)amino)methyl)-2-fluorophenyl)boronic acid typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the Boc-protected amine: The cyclohexylamine is reacted with di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected amine.

    Introduction of the fluorophenyl group: The Boc-protected amine is then coupled with a fluorophenyl boronic acid derivative using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

    Final deprotection: The Boc protecting group is removed under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can also enhance the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(4-(((Tert-butoxycarbonyl)(cyclohexyl)amino)methyl)-2-fluorophenyl)boronic acid can undergo various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The compound can be reduced to form the corresponding borane derivative.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) in the presence of a base.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: Borane derivatives.

    Substitution: Substituted phenyl derivatives with the nucleophile replacing the fluorine atom.

Scientific Research Applications

(4-(((Tert-butoxycarbonyl)(cyclohexyl)amino)methyl)-2-fluorophenyl)boronic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a protease inhibitor due to the boronic acid group’s ability to form reversible covalent bonds with serine residues in proteases.

    Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (4-(((Tert-butoxycarbonyl)(cyclohexyl)amino)methyl)-2-fluorophenyl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with hydroxyl or amino groups in proteins, making it a potent inhibitor of enzymes such as proteases. The cyclohexylamine moiety enhances the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: Lacks the Boc and cyclohexylamine groups, making it less stable and less specific in its interactions.

    (4-(Aminomethyl)-2-fluorophenyl)boronic acid: Similar structure but without the Boc protecting group, leading to different reactivity and stability.

    (4-(((Tert-butoxycarbonyl)amino)methyl)phenyl)boronic acid: Similar but lacks the fluorine atom, affecting its electronic properties and reactivity.

Uniqueness

(4-(((Tert-butoxycarbonyl)(cyclohexyl)amino)methyl)-2-fluorophenyl)boronic acid is unique due to the combination of the Boc protecting group, the cyclohexylamine moiety, and the fluorophenyl boronic acid structure. This combination provides enhanced stability, reactivity, and specificity in its interactions, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

[4-[[cyclohexyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]-2-fluorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27BFNO4/c1-18(2,3)25-17(22)21(14-7-5-4-6-8-14)12-13-9-10-15(19(23)24)16(20)11-13/h9-11,14,23-24H,4-8,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUBOHEZCGLVWPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)CN(C2CCCCC2)C(=O)OC(C)(C)C)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27BFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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